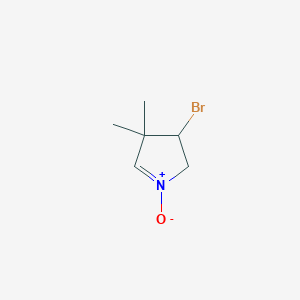

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide

Beschreibung

The compound 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide is a pyrrole derivative with a partially saturated heterocyclic ring. Its structure features:

- A bromo substituent at position 2.

- 3,4-dihydro saturation, reducing aromaticity.

- 4,4-dimethyl groups, introducing steric bulk.

- A 1-oxide functional group, enhancing polarity and reactivity.

Eigenschaften

CAS-Nummer |

922142-88-9 |

|---|---|

Molekularformel |

C6H10BrNO |

Molekulargewicht |

192.05 g/mol |

IUPAC-Name |

3-bromo-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |

InChI |

InChI=1S/C6H10BrNO/c1-6(2)4-8(9)3-5(6)7/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

UTEWCMNBVLSLAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=[N+](CC1Br)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide typically involves the bromination of a precursor pyrrole compound. One common method involves the reaction of 3,4-dihydro-4,4-dimethyl-2H-pyrrole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering the oxidation state of the nitrogen or bromine atoms.

Substitution: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Wissenschaftliche Forschungsanwendungen

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the oxide group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

* Hypothetical molecular weight calculated based on substituents.

Substituent Effects on Properties

Bromo vs. Methyl/Aryl Groups

1-Oxide Functional Group

The 1-oxide group (common in nitrones) enhances dipolarophilicity , enabling participation in 1,3-dipolar cycloadditions (e.g., with alkenes or alkynes) . This reactivity is shared with compounds like 5,5-Dimethyl-Δ¹-pyrroline 1-oxide , though bromo and dimethyl substituents in the target compound may modulate reaction rates or regioselectivity.

Q & A

How can researchers optimize the synthesis of 3-bromo-3,4-dihydro-4,4-dimethyl-2H-pyrrole-1-oxide to improve yield and purity?

Basic Research Question

Methodological Answer :

Synthetic optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For brominated pyrrole derivatives, column chromatography with ethyl acetate/hexane mixtures (1:4 ratio) is effective for isolating pure products . Reaction monitoring via TLC and stoichiometric control of brominating agents (e.g., NBS or Br₂) can minimize side reactions. Recrystallization in 2-propanol may further enhance purity, as demonstrated in analogous pyrrole syntheses .

What spectroscopic methods are most effective for confirming the structure of this compound?

Basic Research Question

Methodological Answer :

- ¹H-NMR : Key signals include the dimethyl groups (δ ~1.13 ppm for 6H, singlet) and pyrrole protons (δ ~6.7–7.6 ppm). Splitting patterns (e.g., doublets for aromatic protons) and exchangeable NH/OH signals (δ ~12–13 ppm) confirm substitution .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1160 cm⁻¹ (C-Br), and ~3400 cm⁻¹ (NH/OH) validate functional groups .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages to verify molecular integrity .

How can researchers address discrepancies in experimental vs. theoretical spectroscopic data?

Advanced Research Question

Methodological Answer :

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To resolve these:

- Solvent Modeling : Use computational tools (e.g., DFT with implicit solvent models) to simulate NMR shifts in specific solvents (e.g., DMSO-d₆) .

- X-ray Crystallography : Resolve crystal structures to confirm tautomeric forms or steric effects influencing spectral data .

- Dynamic NMR : Study temperature-dependent spectra to identify conformational equilibria affecting signal splitting .

What experimental approaches elucidate reaction mechanisms involving bromination in pyrrole derivatives?

Advanced Research Question

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., electrophilic substitution vs. radical pathways) .

- Trapping Intermediates : Use low-temperature NMR (-20°C) or quench reactions with nucleophiles (e.g., Na₂S₂O₃) to isolate brominated intermediates .

- Computational Studies : Perform DFT calculations to map energy profiles for bromination pathways, focusing on transition states and regioselectivity .

How can the electronic properties of this compound inform its reactivity in cross-coupling reactions?

Advanced Research Question

Methodological Answer :

- Hammett Constants : Measure substituent effects (σₚ values) of the bromo and dimethyl groups to predict reactivity in Suzuki-Miyaura couplings .

- Cyclic Voltammetry : Determine redox potentials to assess suitability for catalytic cycles (e.g., Pd-mediated couplings) .

- Frontier Molecular Orbital (FMO) Analysis : Use DFT to calculate HOMO/LUMO energies and identify nucleophilic/electrophilic sites .

What strategies mitigate steric hindrance during functionalization of the 4,4-dimethyl group?

Advanced Research Question

Methodological Answer :

- Bulky Ligands : Employ sterically hindered catalysts (e.g., BrettPhos Pd) to facilitate coupling at congested sites .

- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions to overcome steric barriers .

- Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for OH groups) to direct functionalization .

How can researchers assess the compound’s potential biological activity?

Advanced Research Question

Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structurally similar pyrrole derivatives with anticancer activity .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to predict inhibition mechanisms .

- ADMET Profiling : Use computational tools (e.g., SwissADME) to evaluate pharmacokinetic properties and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.